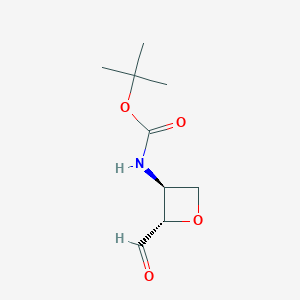
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a formyloxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxetane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis, reducing the environmental impact and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxetane derivatives, while reduction can produce different carbamate compounds.
Scientific Research Applications
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the oxetane ring.
Formyloxetane derivatives: Compounds with similar oxetane structures but different substituents.
Uniqueness
Tert-butyl ((2S,3S)-2-formyloxetan-3-YL)carbamate stands out due to its combination of a tert-butyl group, carbamate moiety, and formyloxetane ring. This unique structure imparts specific reactivity and properties that are not found in simpler or related compounds .
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-2-formyloxetan-3-yl]carbamate |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h4,6-7H,5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |
InChI Key |
BJYPEFZMBCMHFE-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@@H]1C=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


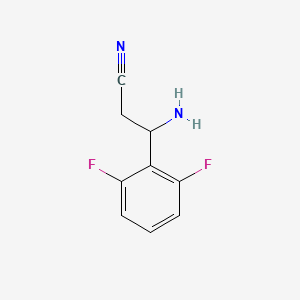
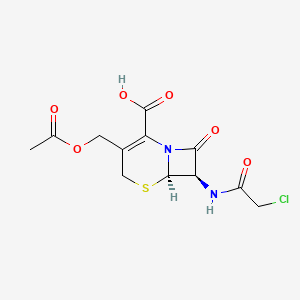
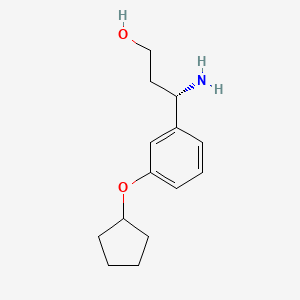
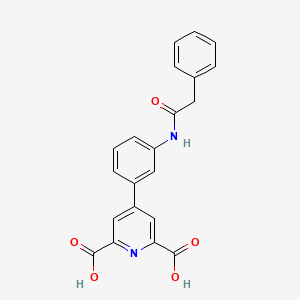
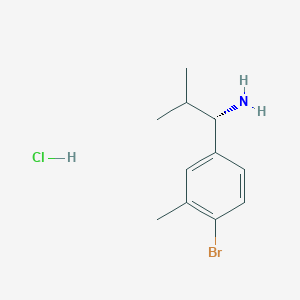
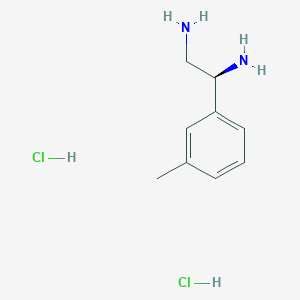
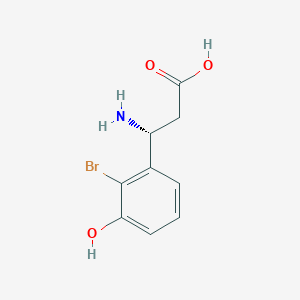
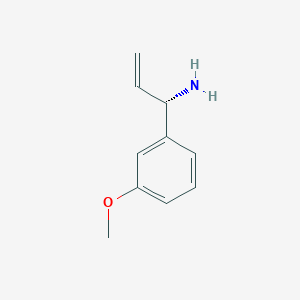
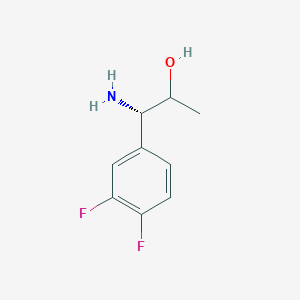
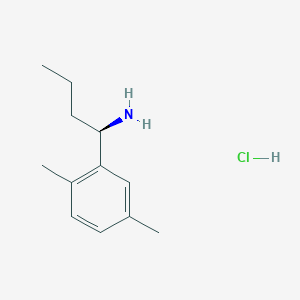
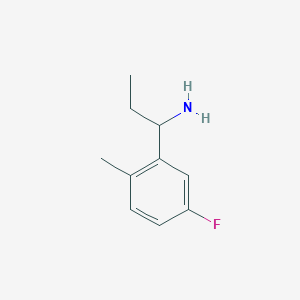
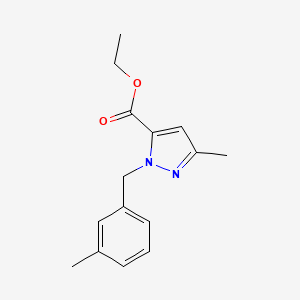

![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)
